molecular formula C9H15NO2 B2662992 1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2176573-01-4

1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2662992
CAS No.: 2176573-01-4
M. Wt: 169.224
InChI Key: MJCYKUYYCNMPHA-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has been studied for its antiproliferative and tubulin-destabilizing effects, making it a promising candidate for cancer research .

Preparation Methods

The synthesis of 1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-(2-Methoxyethyl)azetidin-1-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been studied for its antiproliferative effects on cancer cells, particularly breast cancer cells.

    Medicine: Due to its antiproliferative properties, the compound is being investigated as a potential anticancer agent.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to the destabilization of microtubules. This disruption of microtubules prevents the proper formation of the mitotic spindle, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

1-[3-(2-methoxyethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10-6-8(7-10)4-5-12-2/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCYKUYYCNMPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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